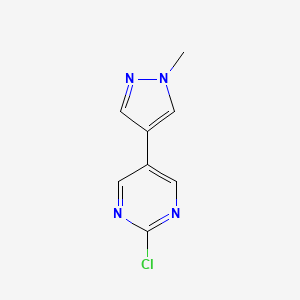

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Descripción general

Descripción

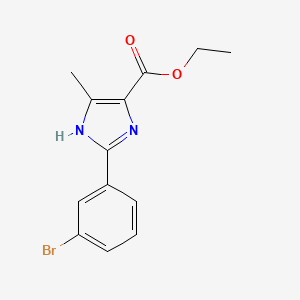

“2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine” is a chemical compound with the CAS Number: 1231943-08-0. It has a molecular weight of 194.62 and its IUPAC name is 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN4/c1-13-5-7(4-12-13)6-2-10-8(9)11-3-6/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Pyrimidine, a key component of nucleic acids, is noted for its potential application in AIDS chemotherapy. Pyrazole nuclei, being versatile heterocyclic compounds, are increasingly significant in drug design due to their pharmacological therapeutic potentials. A study focused on the cost-effective synthesis of pyrazole-based pyrimidine scaffolds, which could be candidates for biological activity and pharmacological potential studies in new drug discovery (Ajani et al., 2019).

Antiviral Properties

- A research program aimed at designing new chemical entities led to the discovery of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties. These compounds showed a significant improvement in antiviral activity and were found to inhibit the cellular dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).

Cytoprotective Antiulcer Activity

- Pyrimidine derivatives, including pyrazolylpyrimidines, were synthesized and evaluated for cytoprotective antiulcer activity. Among these, specific derivatives showed potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats (Ikeda et al., 1996).

Antibacterial Activity

- New series of pyrimidine derivatives with a pyrazolo[3, 4-d]pyrimidine nucleus were synthesized and evaluated for their antibacterial activity against different types of bacteria. Some compounds demonstrated high inhibition activity (Zimam, 2014).

Anticancer Properties

- Pyrazole derivatives, including pyrazolo pyrimidines, have been structurally mimicked by biogenic purines and have shown high chemical and pharmacologic importance. Specific compounds demonstrated in vitro antiproliferative activity superior to existing anticancer agents (Jose, 2017).

Insecticidal and Antimicrobial Potential

- Pyrimidine-linked pyrazole heterocyclics synthesized by microwave irradiation were evaluated for their insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Herbicidal Evaluation

- Novel pyrazolylpyrimidine derivatives were synthesized and showed good herbicidal activity against certain plants, indicating potential applications in pest management (Ma et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propiedades

IUPAC Name |

2-chloro-5-(1-methylpyrazol-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-13-5-7(4-12-13)6-2-10-8(9)11-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVONNVFQLOLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)

![[6-Chloro-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B1423669.png)